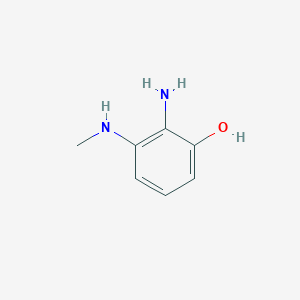
2-Amino-3-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(methylamino)phenol is an organic compound with the molecular formula C7H10N2O It is a derivative of phenol, characterized by the presence of amino and methylamino groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-3-(methylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 2-nitrophenol, reduction with a suitable reducing agent like iron powder in the presence of hydrochloric acid can yield 2-amino-3-nitrophenol. Subsequent methylation using methylamine under controlled conditions results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, methylation, and purification through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
2-Amino-3-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in combination with other drugs to enhance efficacy.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the quorum sensing regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and virulence . The compound’s ability to modulate gene expression and disrupt bacterial communication pathways makes it a promising candidate for antimicrobial therapy.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-methylphenol: Similar in structure but lacks the methylamino group.
4-Amino-3-methylphenol: Differently substituted, with the amino group at the para position.
2-(Methylamino)phenol: Similar but lacks the additional amino group.
Uniqueness
2-Amino-3-(methylamino)phenol is unique due to the presence of both amino and methylamino groups, which confer distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation in bacteria sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
2-amino-3-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-5-3-2-4-6(10)7(5)8/h2-4,9-10H,8H2,1H3 |
Clave InChI |
ZNXARQKVXCQRPZ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CC=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















